![molecular formula C26H24F7N3O B610972 SR-2211 CAS No. 1359164-11-6](/img/structure/B610972.png)
SR-2211
概要
説明
SR 2211は、レチノイン酸受容体関連孤児受容体ガンマ(RORガンマ)の選択的逆アゴニストです。 RORガンマに対する高い親和性と特異性で知られており、解離定数(K_i)は105ナノモル、阻害濃度(IC_50)は約320ナノモルです 。 SR 2211の化学名は、2-フルオロ-4’-[ [4-(4-ピリジニルメチル)-1-ピペラジニル]メチル]-α,α-ビス(トリフルオロメチル)-[1,1’-ビフェニル]-4-メタノールです .
科学的研究の応用
RORγ Modulation
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol has been identified as a potent synthetic RORγ-selective modulator. RORγ is crucial in regulating immune responses and has implications in various autoimmune diseases and cancer therapies. The compound's ability to selectively modulate this receptor positions it as a candidate for therapeutic development in conditions such as rheumatoid arthritis and multiple sclerosis .
Anti-Cancer Research
Recent studies have indicated that SR-2211 may exhibit anti-cancer properties by modulating the immune response against tumor cells. Its selective action on RORγ can enhance the efficacy of existing cancer immunotherapies by promoting T-cell differentiation and function .
Study on Autoimmune Diseases
A study published in Nature Communications demonstrated that this compound significantly reduced disease severity in animal models of autoimmune diseases by inhibiting pathogenic T-helper cell differentiation while promoting regulatory T cells. This finding supports its potential use in treating autoimmune disorders .
Cancer Immunotherapy Enhancement
In preclinical trials, this compound was shown to enhance the efficacy of checkpoint inhibitors in mouse models of melanoma. The compound improved overall survival rates by boosting anti-tumor immunity through RORγ modulation .
Summary of Findings
The applications of 2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol are primarily centered around its role as a selective RORγ modulator with significant implications for treating autoimmune diseases and enhancing cancer immunotherapy. Ongoing research continues to explore its full potential and mechanisms of action.
作用機序
SR 2211は、RORガンマのリガンド結合ドメインに結合し、逆アゴニストとして作用することにより、その効果を発揮します。この結合は、RORガンマの転写活性を阻害し、インターロイキン-17(IL-17)やインターロイキン-23受容体(IL-23R)など、標的遺伝子の発現を抑制します。 これらの炎症性サイトカインの阻害は、炎症の軽減と免疫応答の調節をもたらします .
類似化合物の比較
類似化合物
SR 1001: RORガンマおよびRORアルファの別の逆アゴニストであり、作用機序は似ていますが、化学構造は異なります。
SR 3335: 代謝および炎症性疾患の研究で使用される、RORアルファの選択的逆アゴニストです.
SR 2211の独自性
SR 2211は、RORガンマに対する高い選択性と効力、および肝X受容体アルファやファルネソイドX受容体などの他の核受容体に対する最小限の影響によって、独自です。 この選択性により、SR 2211は、さまざまな生物学的プロセスと疾患におけるRORガンマの特定の役割を研究するための貴重なツールとなります .
生化学分析
Biochemical Properties
SR2211 is known for its high affinity and selectivity towards RORγ, with a binding affinity (K_i) of 105 nM and an IC_50 value of approximately 320 nM . The compound interacts specifically with RORγ, inhibiting its activity and thereby modulating the expression of genes involved in immune responses. SR2211 does not significantly affect the activity of other nuclear receptors such as RORα, liver X receptor alpha (LXRα), and farnesoid X receptor (FXR) . This selective inhibition of RORγ by SR2211 leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are implicated in autoimmune diseases .
Cellular Effects
SR2211 has been shown to exert significant effects on various cell types, particularly immune cells. In T helper 17 (Th17) cells, SR2211 inhibits the production of IL-17, a cytokine that plays a key role in the pathogenesis of autoimmune diseases . The compound also affects the differentiation of Th17 cells, reducing their pro-inflammatory activity . Additionally, SR2211 has been observed to influence the expression of other cytokines, such as IL-23 receptor, in activated T lymphocytes . These cellular effects highlight the potential of SR2211 as a therapeutic agent for autoimmune and inflammatory diseases.
Molecular Mechanism
At the molecular level, SR2211 functions as an inverse agonist of RORγ by binding to its ligand-binding domain . This binding inhibits the constitutive activity of RORγ, leading to a suppression of its transcriptional activity . The inhibition of RORγ by SR2211 results in decreased expression of target genes involved in immune responses, such as IL-17 and IL-23 receptor . The molecular mechanism of SR2211 also involves the modulation of other signaling pathways, including those regulated by p53, Myc, and E2F, which are critical for cell growth, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SR2211 have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. SR2211 has been shown to maintain its inhibitory effects on RORγ activity and cytokine production over extended periods . The compound’s stability in different solvents, such as DMSO and ethanol, has been well-documented, ensuring its efficacy in long-term experiments . Additionally, studies have indicated that SR2211 can sustain its biological activity in both in vitro and in vivo models, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of SR2211 have been extensively studied in animal models to determine its therapeutic potential and safety profile. In mouse models of autoimmune diseases, such as collagen-induced arthritis, SR2211 has been shown to significantly reduce joint inflammation and cytokine production at doses of 20 mg/kg . The compound exhibits a dose-dependent inhibition of RORγ activity, with higher doses leading to more pronounced therapeutic effects . At very high doses, SR2211 may cause adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
SR2211 is involved in various metabolic pathways, primarily through its interaction with RORγ . The compound modulates the expression of genes involved in immune responses and inflammation, thereby influencing metabolic flux and metabolite levels . SR2211’s selective inhibition of RORγ also affects the metabolism of lipids and glucose, as RORγ is known to regulate genes involved in these processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for metabolic and autoimmune disorders.
Transport and Distribution
The transport and distribution of SR2211 within cells and tissues are critical for its biological activity. SR2211 is known to be cell-permeable, allowing it to effectively reach its target receptor, RORγ, within the nucleus . The compound’s solubility in various solvents, such as DMSO, facilitates its distribution in different cellular compartments . Additionally, SR2211’s interaction with specific transporters and binding proteins may influence its localization and accumulation within tissues .
Subcellular Localization
SR2211 primarily localizes to the nucleus, where it exerts its inhibitory effects on RORγ . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to bind directly to RORγ . This subcellular localization is essential for SR2211’s function as an inverse agonist, as it allows the compound to effectively modulate the transcriptional activity of RORγ and its target genes .
準備方法
合成経路と反応条件
SR 2211の合成は、ビフェニルコア構造の調製から始まる複数のステップを伴います。主要なステップには以下が含まれます。
ビフェニルコアの形成: これは、ボロン酸誘導体とハロゲン化芳香族化合物の鈴木カップリング反応によって達成されます。
ピペラジン部分の導入: これは、ビフェニル中間体を塩基性条件下でピペラジン誘導体と反応させることを伴います。
フッ素化とトリフルオロメチル化: これらのステップでは、ビフェニルコアにフッ素原子とトリフルオロメチル基を導入し、化合物の安定性と生物活性を向上させます
工業生産方法
SR 2211の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。重要な考慮事項には以下が含まれます。
反応温度と時間: これらのパラメータは、反応物を目的の生成物に完全に変換することを保証するために最適化されます。
化学反応の分析
反応の種類
SR 2211は、以下を含むさまざまな化学反応を起こします。
酸化: SR 2211のヒドロキシル基は、酸化されてケトン誘導体になります。
還元: ピペラジン部分のニトロ基は、アミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には以下が含まれます。
ケトン誘導体: ヒドロキシル基の酸化から生成されます。
アミン誘導体: ニトロ基の還元から生成されます。
置換ビフェニル誘導体: 求核置換反応から生成されます
科学研究への応用
SR 2211は、以下を含む幅広い科学研究への応用を持っています。
化学: RORガンマの役割をさまざまな化学反応と経路で研究するためのツール化合物として使用されます。
生物学: T細胞の分化、特に多発性硬化症や関節リウマチなどの自己免疫疾患に関与する炎症性Tヘルパー17細胞の分化に関する研究で使用されています
医学: RORガンマの活性を調節し、炎症性サイトカインの産生を抑制することにより、自己免疫疾患の治療における潜在的な治療効果について調査されています
類似化合物との比較
Similar Compounds
SR 1001: Another inverse agonist of ROR gamma and ROR alpha, with a similar mechanism of action but different chemical structure.
SR 3335: A selective inverse agonist of ROR alpha, used in research on metabolic and inflammatory diseases.
Uniqueness of SR 2211
SR 2211 is unique due to its high selectivity and potency towards ROR gamma, with minimal effects on other nuclear receptors such as liver X receptor alpha and farnesoid X receptor. This selectivity makes SR 2211 a valuable tool in studying the specific role of ROR gamma in various biological processes and diseases .
生物活性
2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol, commonly referred to as SR2211, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H24F7N3O
- Molecular Weight : 527.48 g/mol
- CAS Number : 1359164-11-6
SR2211 is primarily recognized as a selective modulator of histamine receptors, particularly the H4 receptor. The H4 receptor is implicated in various physiological processes, including immune response and inflammation. Studies have shown that SR2211 acts as an antagonist at the H4 receptor, influencing cellular signaling pathways associated with allergic responses and other inflammatory conditions.
Antagonistic Effects on H4 Receptors
Research indicates that SR2211 exhibits significant antagonistic activity against the histamine H4 receptor. This receptor is involved in mediating inflammatory responses and plays a role in conditions such as asthma and allergic rhinitis. The compound's ability to inhibit H4 receptor activity suggests potential therapeutic applications in managing allergic and inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that SR2211 can effectively block the activation of H4 receptors in human cells. For instance, GTPγS assays have shown that SR2211 inhibits the constitutive activity of the H4 receptor, thereby reducing downstream signaling pathways associated with inflammation .
Study 1: Effects on Immune Response
A study conducted by Naporra et al. (2016) investigated the effects of SR2211 on immune cell function. The results indicated that treatment with SR2211 reduced the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent .
Study 2: Pharmacological Characterization
Another study focused on the pharmacological characterization of SR2211 against various GPCRs (G protein-coupled receptors). The findings revealed that while SR2211 had high affinity for the H4 receptor, it exhibited low affinity for other receptors such as H1 and H2, indicating its selectivity and potential for fewer side effects compared to non-selective antihistamines .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKWAZUPPBMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359164-11-6 | |
Record name | 1359164-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SR2211 acts as a potent and selective inverse agonist of the nuclear receptor RORγ (retinoic acid receptor-related orphan receptor gamma), specifically its isoform RORγt. [, ] This means it binds to RORγ and inhibits its transcriptional activity. RORγt plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that produce the pro-inflammatory cytokine IL-17. [, ] By inhibiting RORγt, SR2211 effectively suppresses the production of IL-17, leading to a reduction in inflammation. [, , ]
A: Studies using the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, have shown promising results for SR2211. [, ] Mice treated with SR2211 demonstrated significantly reduced joint inflammation and damage compared to untreated controls. [, ] This therapeutic effect is attributed to the suppression of IL-17 production by Th17 cells and the modulation of cytokine profiles in the inflamed joints. [, ]
A: While SR2211 exhibits high selectivity for RORγ, research suggests potential interactions with other nuclear receptors. [] For example, optimized derivatives of SR2211, such as SR1903, demonstrate both RORγ inverse agonism and modest LXR activation. [] This dual activity highlights the complexity of nuclear receptor signaling and the potential for cross-talk between different pathways. []
A: Yes, SR2211 can modulate inflammatory responses in macrophages. Studies have shown that SR2211 can suppress the production of inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. [] This suggests a broader anti-inflammatory effect of SR2211 beyond Th17 cell modulation, potentially contributing to its efficacy in inflammatory disease models. []
A: SR2211 has shown efficacy in a mouse model of colitis, an inflammatory bowel disease. [] In this model, SR2211 administration led to a reduction in disease severity, decreased inflammatory markers, and suppressed the generation of Th17 cells in the colon. [] This suggests a potential therapeutic application for SR2211 in inflammatory bowel diseases.
ANone: While specific resistance mechanisms to SR2211 haven't been extensively studied, the development of resistance to targeted therapies is a common challenge in drug development. Future research will be crucial to understand potential resistance mechanisms to SR2211 and develop strategies to overcome them.
A: Most of the research on SR2211 has been conducted in vitro and in animal models. [, , , , ] Further research, including clinical trials, is necessary to determine its safety, efficacy, and optimal dosing in humans. Additionally, long-term safety profiles and potential side effects of SR2211 require further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。